3-(4-acetylpiperazin-1-yl)propanoic Acid

Beschreibung

BenchChem offers high-quality 3-(4-acetylpiperazin-1-yl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-acetylpiperazin-1-yl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

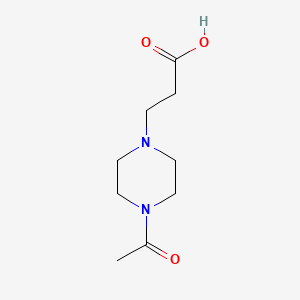

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-acetylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-8(12)11-6-4-10(5-7-11)3-2-9(13)14/h2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMOJMGTJRRLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bifunctional Scaffold: Chemical Structure, Synthesis, and Applications of 3-(4-Acetylpiperazin-1-yl)propanoic Acid

Executive Summary & Strategic Utility

In modern medicinal chemistry and combinatorial library synthesis, the demand for bifunctional building blocks that simultaneously improve physicochemical properties and offer orthogonal reactivity is paramount. 3-(4-acetylpiperazin-1-yl)propanoic acid (CAS: 705941-78-2) has emerged as a highly versatile scaffold.

By integrating a polar, hydrogen-bond-accepting acetylpiperazine core with a flexible propanoic acid linker, this compound serves as an ideal moiety for optimizing the pharmacokinetic (PK) profiles of hydrophobic Active Pharmaceutical Ingredients (APIs). As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a structural tuning dial: the piperazine ring enhances aqueous solubility and metabolic stability, while the terminal carboxylic acid provides a reliable handle for late-stage functionalization, such as amide coupling or solid-phase peptide synthesis (SPPS)[1].

Structural Topography and Physicochemical Profiling

Understanding the innate reactivity of 3-(4-acetylpiperazin-1-yl)propanoic acid requires a deconstruction of its structural topology:

-

The Acetyl Cap: The

-acetylation of the piperazine ring neutralizes one of the basic nitrogen atoms, converting it into an amide. This prevents unwanted polymerization or side-reactions during downstream coupling and precisely modulates the overall pKa of the molecule[2]. -

The Tertiary Amine: The remaining piperazine nitrogen acts as a tertiary amine. At physiological pH (7.4), it remains partially protonated, which is critical for enhancing the aqueous solubility of the final drug conjugate.

-

The Propanoic Acid Tail: The three-carbon aliphatic chain provides necessary spatial flexibility, minimizing steric hindrance when coupling the scaffold to bulky macrocyclic kinase inhibitors or Proteolysis Targeting Chimeras (PROTACs)[3].

Quantitative Physicochemical Data

The following table summarizes the critical molecular descriptors necessary for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) impact of incorporating this scaffold into a lead compound[4].

| Property | Value |

| Chemical Name | 3-(4-acetylpiperazin-1-yl)propanoic acid |

| CAS Registry Number | 705941-78-2 |

| Molecular Formula | C9H16N2O3 |

| Molecular Weight | 200.24 g/mol |

| SMILES String | CC(=O)N1CCN(CCC(=O)O)CC1 |

| Topological Polar Surface Area (TPSA) | ~57.6 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 4 |

| Rotatable Bonds | 4 |

Chemical Synthesis: The Aza-Michael Addition Protocol

The most atom-economical and scalable route to synthesize 3-(4-acetylpiperazin-1-yl)propanoic acid is via an aza-Michael addition between 1-acetylpiperazine and acrylic acid[5].

Causality-Driven Methodology

To ensure high fidelity and prevent the auto-polymerization of acrylic acid, the reaction must be kinetically controlled during initiation and thermodynamically driven during propagation.

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 equivalent of 1-acetylpiperazine in a 9:1 mixture of Ethanol/Water.

-

Causality: Protic solvents stabilize the zwitterionic transition state of the aza-Michael addition via hydrogen bonding, significantly accelerating the reaction rate without the need for Lewis acid catalysts.

-

-

Initiation: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of acrylic acid dropwise over 30 minutes.

-

Causality: The dropwise addition at sub-ambient temperatures dissipates the exothermic heat of mixing, preventing the thermal initiation of acrylic acid polymerization.

-

-

Propagation: Equip the flask with a reflux condenser and heat the mixture to 80°C for 12 hours.

-

Causality: Elevating the temperature overcomes the activation energy barrier for the nucleophilic attack of the secondary amine onto the

-carbon of the Michael acceptor, driving the equilibrium toward the thermodynamic product.

-

-

Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the

129 peak (1-acetylpiperazine) is fully consumed, and the -

Isolation: Remove the solvent in vacuo. Recrystallize the crude zwitterionic solid from a mixture of cold acetone and diethyl ether to yield the pure target compound (>97% purity).

Fig 1: Aza-Michael addition workflow detailing the synthesis of the target propanoic acid scaffold.

Downstream Functionalization: Amide Coupling in Library Synthesis

Once synthesized, 3-(4-acetylpiperazin-1-yl)propanoic acid is primarily utilized to append the acetylpiperazine moiety onto complex primary or secondary amines via amide bond formation[6]. This is a critical step in the synthesis of macrocyclic kinase inhibitors and targeted protein degraders[3].

Self-Validating Amide Coupling Protocol

For highly efficient coupling, especially with sterically hindered or electron-deficient amines, uronium-based coupling reagents (e.g., HATU) are preferred over standard carbodiimides (e.g., EDC/NHS).

Step-by-Step Protocol:

-

Activation: In an oven-dried vial, dissolve 1.2 equivalents of 3-(4-acetylpiperazin-1-yl)propanoic acid and 1.5 equivalents of HATU in anhydrous DMF.

-

Base Addition: Add 3.0 equivalents of

-Diisopropylethylamine (DIPEA). Stir for 15 minutes at 25°C.-

Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile.

-

-

Coupling: Add 1.0 equivalent of the target amine. Stir at room temperature for 4–6 hours.

-

Self-Validation: Quench a micro-aliquot in 50% MeCN/H₂O. Analyze via UPLC-MS. A successful reaction is validated by the complete disappearance of the target amine mass and the emergence of a single dominant peak corresponding to the functionalized product. The presence of the HOAt adduct (

137) in the solvent front confirms that the activation step was successful.

Fig 2: Mechanism-driven amide coupling protocol utilizing HATU for efficient library generation.

Conclusion

The integration of 3-(4-acetylpiperazin-1-yl)propanoic acid into a medicinal chemist's toolkit provides a robust, predictable method for modulating the physicochemical properties of drug candidates. By adhering to the causality-driven protocols outlined above—specifically the temperature-controlled aza-Michael addition and the HOAt-mediated amide coupling—researchers can ensure high-fidelity synthesis and seamless incorporation of this bifunctional scaffold into next-generation therapeutics.

References

-

ACS Publications. "Unraveling Structure–Reactivity and Structure–Property Relationships for the Amidation of Methyl Ester-Functionalized Poly(2-Oxazoline)s." Macromolecules. Available at:[Link]

-

Nottingham ePrints. "Design, synthesis, and optimisation of highly selective macrocyclic CDK9 inhibitors." University of Nottingham. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Wuhan Chemwish Technology Co., Ltd Product Catalog_Page_ChemicalBook [chemicalbook.com]

- 3. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 4. echemi.com [echemi.com]

- 5. DR ANTHONY MELVIN CRASTO Ph.D – All About Drugs [crasto5.rssing.com]

- 6. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential and Strategic Utility of 3-(4-Acetylpiperazin-1-yl)propanoic Acid in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 3-(4-Acetylpiperazin-1-yl)propanoic acid (CAS: 705941-78-2) has emerged as a highly versatile, privileged scaffold in drug discovery. Characterized by a rigid piperazine core, an N-acetyl capping group, and a flexible propanoic acid moiety, this molecule serves as a critical component in Targeted Protein Degradation (PROTAC) linkerology[1], physicochemical property tuning[2], and the design of highly selective receptor agonists[3].

This technical guide dissects the mechanistic rationale behind utilizing 3-(4-acetylpiperazin-1-yl)propanoic acid, detailing its physicochemical advantages, its role in key therapeutic pathways, and field-proven experimental protocols for its integration into novel chemical entities.

Structural Rationale & Physicochemical Tuning

The utility of 3-(4-acetylpiperazin-1-yl)propanoic acid stems from the synergistic effects of its three structural domains. As a Senior Application Scientist, I emphasize to medicinal chemistry teams that building blocks should never be chosen merely for synthetic convenience; they must actively solve PK/PD liabilities.

The Causality of Structural Modifications

-

The Piperazine Core: Piperazine is ubiquitous in CNS and cardiovascular drugs due to its ability to impart rigidity and vectorality, improving target engagement. However, unsubstituted piperazine is highly basic (pKa ~9.8), which often leads to hERG channel trapping (cardiotoxicity) and phospholipidosis[2].

-

N-Acetylation (The Cap): By acetylating the N4 position, the basicity of the remaining N1 nitrogen is significantly reduced. The electron-withdrawing nature of the acetyl group drops the basic pKa from ~9.8 to approximately 7.9[4]. At physiological pH (7.4), this shifts the molecule from being >99% protonated to only partially protonated, drastically enhancing membrane permeability and mitigating hERG liability[2].

-

Propanoic Acid (The Handle/Pharmacophore): The 2-carbon spacer ending in a carboxylic acid (pKa ~4.5) creates a zwitterionic character in the isolated building block. In drug design, this moiety acts either as a synthetic handle for amide coupling (e.g., PROTAC linkers) or as a critical hydrogen-bond acceptor/donor for engaging basic residues (Arginine/Lysine) in receptor binding pockets[3].

Data Presentation: Physicochemical Property Comparison

The following table summarizes the quantitative advantages of utilizing the acetylated propanoic acid derivative over a standard piperazine scaffold:

| Physicochemical Property | Piperazine | 1-Acetylpiperazine | 3-(4-Acetylpiperazin-1-yl)propanoic acid |

| Basic pKa (Amine) | ~9.8 | ~7.9[4] | ~7.9 |

| Acidic pKa (Carboxyl) | N/A | N/A | ~4.5 |

| Charge State (pH 7.4) | Cationic (+1) | Partially Cationic | Zwitterionic / Anionic (when coupled) |

| hERG Liability Risk | High | Low | Very Low |

| Primary Utility | Core Scaffold | Fragment / Cap | PROTAC Linker / Acidic Pharmacophore |

Applications in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules requiring a warhead, an E3 ligase ligand, and a linker. The linker is not merely a passive string; its physicochemical properties dictate the folding, solubility, and cell permeability of the entire massive PROTAC molecule.

3-(4-Acetylpiperazin-1-yl)propanoic acid is heavily featured in commercial and proprietary PROTAC screening libraries (such as QuicTPD sets)[1]. The piperazine ring introduces necessary hydrophilicity to prevent the linker from collapsing onto the lipophilic warhead in aqueous media. Meanwhile, the propanoic acid provides an ideal vector for standard amide coupling to amine-bearing E3 ligands (e.g., Thalidomide or VHL derivatives).

Fig 1: Modular assembly of a PROTAC molecule utilizing 3-(4-acetylpiperazin-1-yl)propanoic acid as a hydrophilic, semi-rigid linker.

Pharmacophore Utility in Receptor Targeting

Beyond linkerology, the 3-(piperazin-1-yl)propanoic acid motif is a proven pharmacophore for nuclear receptors and GPCRs.

A prime example is its application in the synthesis of dual PPARα/γ agonists for the treatment of metabolic disorders[3]. In these architectures, the propanoic acid moiety is not consumed in a coupling reaction; rather, it serves as the acidic headgroup.

-

Mechanistic Causality: The carboxylic acid forms critical hydrogen bonds and salt bridges with the conserved Tyrosine and Histidine residues within the ligand-binding domain (LBD) of the Peroxisome Proliferator-Activated Receptors (PPARs). The piperazine ring directs the hydrophobic tail into the receptor's binding pocket, stabilizing the active conformation required for Retinoid X Receptor (RXR) heterodimerization and subsequent gene transcription[3].

Fig 2: Mechanism of action for PPARα/γ dual agonists utilizing the propanoic acid pharmacophore to drive metabolic regulation.

Experimental Protocol: Amide Coupling for Library Generation

To ensure trustworthiness and reproducibility, the following protocol details the optimal conditions for coupling 3-(4-acetylpiperazin-1-yl)propanoic acid to a primary amine (e.g., a target-binding warhead). This methodology is designed as a self-validating system, utilizing specific reagents to prevent side reactions.

Reagents & Materials

-

Acid: 3-(4-Acetylpiperazin-1-yl)propanoic acid (1.0 eq)

-

Amine: Target Warhead or E3 Ligand (0.9 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology & Causality

-

Pre-Activation: Dissolve 3-(4-acetylpiperazin-1-yl)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes.

-

Causality: HATU is selected over EDC/HOBt due to its superior efficiency with aliphatic carboxylic acids, rapidly forming a highly reactive HOAt ester. The 15-minute pre-activation ensures complete conversion of the acid before the amine is introduced, preventing the amine from reacting directly with the uronium salt of HATU (which would form an unreactive guanidinium byproduct). DIPEA (pKa ~10.5) ensures the propanoic acid is fully deprotonated for activation without acting as a competing nucleophile.

-

-

Coupling: Add the amine-bearing warhead (0.9 eq) to the activated mixture. Stir under an inert atmosphere (N2 or Ar) for 2 to 4 hours. Monitor reaction progress via LC-MS.

-

Causality: Using the amine as the limiting reagent (0.9 eq) is a strategic choice. It ensures total consumption of the valuable warhead and simplifies downstream purification, as the excess activated acid and HATU byproducts are easily removed during aqueous workup.

-

-

Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO3 (3x) and brine (1x).

-

Causality: The NaHCO3 wash serves a dual purpose: it neutralizes any residual acid and efficiently partitions the highly water-soluble HOAt byproduct and DMF into the aqueous layer, leaving the pure coupled product in the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient due to the polarity of the piperazine ring).

Conclusion

3-(4-Acetylpiperazin-1-yl)propanoic acid is far more than a simple spacer. It is a highly engineered chemical tool that allows drug discovery professionals to finely tune the pKa, solubility, and target-binding vectors of their molecules. Whether deployed as a hydrophilic backbone in PROTAC degraders or as an active pharmacophore in metabolic receptor agonists, mastering the physicochemical properties and synthetic handling of this compound is essential for modern therapeutic development.

References

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

-

2-(piperazin-1-yl) propanoic acid compounds: synthesis and biological evaluation of dual PPARalpha/gamma agonists Source: Bioorganic & Medicinal Chemistry Letters / PubMed (NIH) URL:[Link]

-

1-Acetylpiperazine | C6H12N2O | CID 83795 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid compounds: synthesis and biological evaluation of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the 3-(4-Acetylpiperazin-1-yl)propanoic Acid Pharmacophore as a Putative Factor Xa Inhibitor

Abstract

This technical guide provides an in-depth exploration of the 3-(4-acetylpiperazin-1-yl)propanoic acid scaffold as a potential pharmacophore for the inhibition of Coagulation Factor Xa (FXa). While direct experimental data for this specific molecule is limited, its structural motifs are present in a known class of anticoagulants. This document synthesizes established principles of FXa inhibitor design, pharmacophore modeling, and bioassay validation to present a comprehensive framework for investigating the therapeutic potential of this and related compounds. We will delve into the scientific rationale behind experimental designs, provide detailed protocols for key assays, and utilize computational modeling to visualize the core pharmacophoric features. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel antithrombotic agents.

Introduction: The Unmet Need in Anticoagulation and the Promise of Novel Scaffolds

Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, remain a leading cause of morbidity and mortality worldwide.[1] For decades, the mainstay of anticoagulant therapy has been vitamin K antagonists like warfarin. However, their narrow therapeutic window, numerous drug-drug interactions, and the need for frequent monitoring have driven the search for safer and more convenient alternatives.

The discovery of direct oral anticoagulants (DOACs) that specifically target key enzymes in the coagulation cascade has revolutionized this field.[2] One of the most successful targets in this endeavor is Factor Xa (FXa), a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways.[1][3] The inhibition of FXa offers a promising strategy for preventing and treating thrombosis.[2][3]

The molecule 3-(4-acetylpiperazin-1-yl)propanoic acid, while not extensively studied, presents an intriguing scaffold. Its constituent parts—a piperazine ring, an acetyl group, and a propanoic acid moiety—are found in various biologically active compounds. Notably, the piperazine core is a common feature in many FXa inhibitors. This guide will, therefore, explore the potential of this molecule as a lead structure for novel FXa inhibitors.

The Factor Xa Pharmacophore: A Blueprint for Inhibition

A pharmacophore is an abstract description of the molecular features necessary for a drug to recognize and bind to a biological target. For Factor Xa inhibitors, a well-defined pharmacophore has emerged from extensive structure-activity relationship (SAR) studies and co-crystal structures of inhibitors bound to the enzyme.

The active site of FXa is a deep, "L"-shaped cleft with distinct sub-pockets (S1, S2, S3, and S4). A successful inhibitor must present chemical features that can favorably interact with these pockets. Based on published data, a general pharmacophore model for direct FXa inhibitors includes:

-

A strong basic group: This feature, often an amidine or a related motif, anchors the inhibitor in the negatively charged S1 pocket.

-

A central aromatic or heteroaromatic ring: This component typically occupies the S4 pocket and engages in hydrophobic and/or pi-stacking interactions.

-

Hydrogen bond donors and acceptors: These are crucial for specific interactions with amino acid residues lining the active site.

-

A hydrophobic moiety: This group often extends into the S3 pocket.

While 3-(4-acetylpiperazin-1-yl)propanoic acid does not possess a classical strong basic group for S1 pocket binding, its propanoic acid moiety could potentially interact with other regions of the active site, or the scaffold could be modified to incorporate an S1-binding element. The piperazine ring and acetyl group can be explored for their potential to occupy other pockets and form key hydrogen bonds.

Visualizing the Putative Pharmacophore

The following diagram illustrates a generalized pharmacophore model for FXa inhibitors and speculates on how the 3-(4-acetylpiperazin-1-yl)propanoic acid scaffold might be oriented or modified to fit this model.

Caption: Generalized FXa inhibitor pharmacophore and potential mapping of the test molecule.

Experimental Workflow for Biological Activity Assessment

The investigation of a novel compound's biological activity follows a logical and rigorous progression from in vitro enzymatic assays to cell-based and, eventually, in vivo models. The following workflow is designed to be a self-validating system, with each step building upon the last to provide a comprehensive understanding of the compound's potential as an FXa inhibitor.

Workflow Overview

Caption: A stepwise experimental workflow for the evaluation of novel FXa inhibitors.

Detailed Experimental Protocols

Principle: This is a chromogenic assay that measures the residual activity of FXa after incubation with the test compound. FXa cleaves a synthetic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The degree of color inhibition is proportional to the inhibitory activity of the compound.

Materials:

-

Human Factor Xa (purified)

-

Chromogenic FXa substrate (e.g., S-2222)

-

Tris-HCl buffer (pH 8.4) containing NaCl and CaCl2

-

Test compound (3-(4-acetylpiperazin-1-yl)propanoic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Rivaroxaban, Apixaban)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add 20 µL of each compound dilution (or buffer for the negative control).

-

Add 20 µL of human FXa solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Interpretation: A low IC50 value indicates potent inhibition of FXa. The results should be compared to the positive control.

Principle: To ensure the compound is specific for FXa, its inhibitory activity against other related serine proteases, such as thrombin and trypsin, should be assessed. This is crucial for predicting potential off-target effects.

Procedure: The protocol is similar to the FXa inhibition assay, but with the respective enzymes (thrombin, trypsin) and their corresponding chromogenic substrates.

Data Interpretation: A selective FXa inhibitor will have a significantly higher IC50 value for other proteases compared to FXa. A selectivity index can be calculated (IC50 for other protease / IC50 for FXa).

Principle: These assays measure the effect of the inhibitor on the overall coagulation process in human plasma. The prothrombin time (PT) assay evaluates the extrinsic and common pathways, while the activated partial thromboplastin time (aPTT) assay assesses the intrinsic and common pathways.

Procedure:

-

Human plasma is incubated with various concentrations of the test compound.

-

For the PT assay, tissue factor is added to initiate coagulation.

-

For the aPTT assay, a contact activator and phospholipids are added.

-

The time to clot formation is measured using a coagulometer.

Data Interpretation: An effective anticoagulant will prolong the clotting time in a dose-dependent manner.

Computational Modeling and Structure-Activity Relationships

In silico techniques are invaluable for understanding how a ligand binds to its target and for guiding the design of more potent and selective analogs.[3][4][5][6]

Molecular Docking

Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding mode and key interactions of 3-(4-acetylpiperazin-1-yl)propanoic acid with the FXa active site.

Workflow:

-

Obtain the crystal structure of human Factor Xa from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of the test molecule.

-

Define the binding site based on the co-crystallized ligand in the PDB structure.

-

Perform the docking simulation using software such as AutoDock or Glide.

-

Analyze the predicted binding poses and scoring functions to identify the most likely binding mode.

Building a Structure-Activity Relationship (SAR)

Should the initial compound show activity, a systematic SAR study would be initiated. This involves synthesizing and testing a series of analogs to understand the contribution of each part of the molecule to its biological activity.

Key Modifications to Explore:

-

Piperazine N-acetyl group: Replace with other acyl groups or alkyl groups of varying sizes to probe for interactions in the corresponding pocket.

-

Propanoic acid chain: Vary the length and acidity of this chain. Esterification could also be explored to see if a prodrug approach is viable.

-

Piperazine ring: Introduce substituents on the ring to explore additional binding interactions.

-

Introduction of an S1-binding moiety: This would be a significant modification to anchor the molecule in the S1 pocket, potentially dramatically increasing potency.

Quantitative Data Summary

While no specific data exists for 3-(4-acetylpiperazin-1-yl)propanoic acid, the following table provides a template for how data for this and related compounds would be presented.

| Compound ID | R-group (on Piperazine N) | FXa IC50 (nM) | Thrombin IC50 (nM) | Selectivity Index | aPTT (2x prolongation at µM) |

| Lead-001 | Acetyl | TBD | TBD | TBD | TBD |

| Analog-A | Methyl | TBD | TBD | TBD | TBD |

| Analog-B | Benzoyl | TBD | TBD | TBD | TBD |

| Rivaroxaban | (Reference) | ~10 | >10,000 | >1000 | ~0.5 |

TBD: To be determined

Conclusion and Future Directions

The 3-(4-acetylpiperazin-1-yl)propanoic acid scaffold represents a starting point for a potentially novel class of Factor Xa inhibitors. While its inherent activity is yet to be determined, its structural components align with some of the general features of known anticoagulants. The experimental and computational workflows detailed in this guide provide a robust framework for its evaluation.

Future work should focus on the synthesis and in vitro testing of the parent compound. Should promising activity be observed, a comprehensive SAR study, guided by molecular modeling, will be essential to optimize its potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of a safe, effective, and convenient oral anticoagulant to address the ongoing challenges in the management of thromboembolic disorders.

References

- Scientific & Academic Publishing. (n.d.). Pharmacophore Modeling and Docking Based QSAR Studies of Aryl Amidino Isoxazoline Derivatives to Design Potential FXa Inhibitors.

- PubMed. (2005, January 15). Pharmacophore identification, in silico screening, and virtual library design for inhibitors of the human factor Xa.

- Journal of Chemical Information and Modeling. (2004, December 10). Pharmacophore Identification, in Silico Screening, and Virtual Library Design for Inhibitors of the Human Factor Xa.

- PubMed. (2017, June 2). In silico Discovery of Novel FXa Inhibitors by Pharmacophore Modeling and Molecular Docking.

- ACS Publications. (2004, December 10). Pharmacophore Identification, in Silico Screening, and Virtual Library Design for Inhibitors of the Human Factor Xa | Journal of Chemical Information and Modeling.

- PubMed. (2001, June 15). Coagulation factor Xa inhibition: biological background and rationale.

- Wikipedia. (n.d.). Direct factor Xa inhibitors.

Sources

- 1. Coagulation factor Xa inhibition: biological background and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 3. In silico Discovery of Novel FXa Inhibitors by Pharmacophore Modeling and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacophore Modeling and Docking Based QSAR Studies of Aryl Amidino Isoxazoline Derivatives to Design Potential FXa Inhibitors [article.sapub.org]

- 5. Pharmacophore identification, in silico screening, and virtual library design for inhibitors of the human factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-(4-Acetylpiperazin-1-yl)propanoic Acid as a Versatile Chemical Building Block

Abstract

This technical guide provides a comprehensive overview of 3-(4-acetylpiperazin-1-yl)propanoic acid, a bifunctional chemical building block with significant potential in medicinal chemistry and materials science. We will delve into its structural attributes, reliable synthetic methodologies, and key chemical transformations. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application of this versatile scaffold. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for leveraging 3-(4-acetylpiperazin-1-yl)propanoic acid in advanced synthesis programs.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3][4] Its prevalence is due to a combination of desirable properties: high aqueous solubility, low toxicity, and the presence of two nitrogen atoms that can be functionalized to fine-tune pharmacokinetic and pharmacodynamic properties.[2][3]

3-(4-Acetylpiperazin-1-yl)propanoic acid, the subject of this guide, is a particularly valuable derivative. It presents two distinct, orthogonally reactive functional groups: a carboxylic acid and an N-acetylated piperazine. This bifunctionality allows it to act as a flexible linker or scaffold, connecting different molecular fragments with high precision. The propanoic acid arm provides a handle for standard amide bond formation, while the N-acetyl group deactivates one of the piperazine nitrogens, facilitating selective functionalization and preventing undesired side reactions that can occur with unsubstituted piperazine.[5][6]

This guide will provide the necessary technical details to effectively synthesize, handle, and utilize this building block in research and development settings.

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's properties is fundamental to its successful application.

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-acetylpiperazin-1-yl)propanoic acid | [7] |

| CAS Number | 705941-78-2 | N/A |

| Molecular Formula | C₉H₁₆N₂O₃ | [7] |

| Molecular Weight | 200.23 g/mol | [7] |

| Canonical SMILES | CC(=O)N1CCN(CCC(=O)O)CC1 | [8] |

| Predicted XlogP | -3.2 | [8] |

| Predicted H-Bond Donors | 1 | [8] |

| Predicted H-Bond Acceptors | 4 | [8] |

Structural Features:

-

N-Acetyl Group: The acetyl group (-C(O)CH₃) attached to one of the piperazine nitrogens is critical. It functions as a protecting group, reducing the nucleophilicity of the adjacent nitrogen via resonance. This allows for selective reactions at the other nitrogen or, more commonly, at the carboxylic acid terminus without interference.

-

Propanoic Acid Linker: The three-carbon chain provides flexibility and spatial separation between the piperazine core and the terminal carboxylic acid. This is a crucial feature when designing linkers for applications like PROTACs or Antibody-Drug Conjugates (ADCs), where precise distancing between two binding moieties is required.[9][10]

-

Carboxylic Acid Terminus: This functional group is the primary site for synthetic elaboration. It is readily activated for coupling reactions, most notably the formation of stable amide bonds with primary or secondary amines.[11]

Synthesis of the Building Block

The most direct and industrially scalable route to 3-(4-acetylpiperazin-1-yl)propanoic acid is the aza-Michael addition of 1-acetylpiperazine to acrylic acid. This reaction is efficient, proceeds under mild conditions, and avoids the use of harsh halogenated reagents.[12][13]

Detailed Experimental Protocol: Synthesis via Michael Addition

This protocol is a self-validating system based on established methodologies for aza-Michael additions involving piperazines and acrylic acid derivatives.[12][13][14]

Objective: To synthesize 3-(4-acetylpiperazin-1-yl)propanoic acid.

Materials:

-

1-Acetylpiperazine (1.0 eq)

-

Acrylic Acid (1.1 eq)

-

Methanol (or water) as solvent

-

Triethylamine (optional, 0.1 eq, as a basic catalyst)

-

Diethyl ether (for precipitation)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-acetylpiperazine (1.0 eq) and methanol to create a ~1 M solution.

-

Addition of Reactant: While stirring, slowly add acrylic acid (1.1 eq) to the solution at room temperature. Causality: A slight excess of acrylic acid ensures complete consumption of the more valuable starting material. The addition is performed slowly to control any potential exotherm.

-

Catalysis (Optional): If the reaction is slow, a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq) can be added to facilitate the reaction.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 4-12 hours. Causality: Heating provides the activation energy for the conjugate addition. The reaction progress should be monitored to avoid prolonged heating which could lead to side products.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting 1-acetylpiperazine is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add diethyl ether to the concentrated residue to precipitate the product, which is a zwitterionic solid.

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted acrylic acid.

-

-

Drying and Characterization: Dry the white solid product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Core Utility: A Bifunctional Linker

The primary role of 3-(4-acetylpiperazin-1-yl)propanoic acid is to serve as a bifunctional linker. Its utility stems from the robust and predictable reactivity of its carboxylic acid terminus.

Amide Bond Formation: The Workhorse Reaction

The most common application for this building block is in amide bond formation, linking it to a primary or secondary amine of a target molecule (e.g., a pharmacophore, a dye, or a solid support). This requires activation of the carboxylic acid.[11]

Detailed Experimental Protocol: EDC/HOBt Amide Coupling

This protocol describes a standard, reliable method for amide coupling that minimizes epimerization and is broadly applicable to a wide range of substrates.

Objective: To couple 3-(4-acetylpiperazin-1-yl)propanoic acid with a generic primary amine (R-NH₂).

Materials:

-

3-(4-acetylpiperazin-1-yl)propanoic acid (1.0 eq)

-

Primary Amine (R-NH₂) (1.0-1.2 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Initial Dissolution: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-(4-acetylpiperazin-1-yl)propanoic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Basification: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Causality: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt of EDC and the carboxylic acid, ensuring the coupling reagents are in their active forms.

-

Activation: Cool the flask to 0°C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality: The reaction is cooled to 0°C to control the rate of activation and minimize potential side reactions. HOBt is a crucial additive that forms an active ester intermediate, suppressing racemization and improving yields compared to using EDC alone.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid.

-

Aqueous Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes unreacted acid and HOBt. The water and brine washes remove residual DMF and salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

N-Deacetylation: Unmasking the Second Reactive Site

While the N-acetyl group is useful for directing reactivity, it can be removed under harsh hydrolytic conditions (e.g., refluxing in strong acid like 6M HCl) to reveal the second piperazine nitrogen.[6] This transforms the molecule into a trifunctional linker, 3-(piperazin-1-yl)propanoic acid, allowing for subsequent functionalization at both nitrogen atoms.

Applications in Medicinal Chemistry

While direct citations for the use of 3-(4-acetylpiperazin-1-yl)propanoic acid in specific drug candidates are not prevalent in public literature, the core scaffold is a cornerstone of modern drug design. It serves as a key linker component connecting a pharmacophore to other functional groups.

Exemplary Roles of the Scaffold:

| Application Area | Role of the Piperazine-Propanoic Acid Scaffold | Representative Scaffold Examples (from literature) |

| Oncology | Acts as a linker to connect kinase-inhibiting warheads to solubilizing groups or moieties that improve cell permeability. The piperazine core is often a key interacting element with the target protein.[1] | N-Arylpiperazine derivatives are widely studied as anti-proliferative agents.[1] |

| CNS Disorders | The N-arylpiperazine motif is a classic pharmacophore for serotonin and dopamine receptors. The propanoic acid linker can be used to attach this core to other fragments to modulate activity or target delivery.[3][15] | Flibanserin and Aripiprazole contain N-alkylated piperazine moieties synthesized via alkylation of a piperazine core.[16] |

| Antihypertensives | In compounds designed as dual-action agents, the piperazine fragment can confer α1-adrenolytic activity, while the other end of the molecule, attached via the linker, provides β-adrenolytic effects.[17][18] | 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl esters were synthesized as potential dual antihypertensive agents.[17][18] |

| PROTACs & Linkers | The de-acetylated form, 3-(piperazin-1-yl)propanoic acid, is explicitly marketed as a PROTAC linker, designed to connect a target-binding ligand to an E3 ligase-binding ligand.[9] | The general class of piperazine derivatives is fundamental to building the flexible chains central to PROTAC design.[9] |

Conclusion

3-(4-acetylpiperazin-1-yl)propanoic acid is more than just a chemical; it is a strategic tool for molecular design. Its pre-protected, bifunctional nature offers a reliable and efficient means of introducing the valuable piperazine scaffold into complex molecules. The synthetic routes are straightforward, and its reactivity, particularly in amide bond formation, is predictable and robust. For researchers in drug discovery and materials science, mastering the use of this building block opens up a vast chemical space for creating novel, functional molecules with tailored properties.

References

-

Di Micco, S., Terracciano, S., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Pazdera, P., et al. (2025). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. ResearchGate. Available at: [Link]

-

Dixon, D.J., et al. (n.d.). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications (RSC Publishing). Available at: [Link]

-

Mokrý, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. Available at: [Link]

-

(2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

-

(n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Available at: [Link]

-

Pazdera, P., et al. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. is.muni.cz. Available at: [Link]

-

Fujita, M., et al. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. R Discovery. Available at: [Link]

-

(n.d.). Anhydrous sodium thiosulfate and formulations thereof - Patent US-11291728-B2. PubChem. Available at: [Link]

-

(2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

- (n.d.). US7704941B2 - Citral derivatives. Google Patents.

-

Pittelkow, T., & Christensen, J.B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

-

(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

(2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

-

(n.d.). Nulixir inc Patents. PatentGuru. Available at: [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

- (n.d.). US2525223A - Preparation of n-substituted piperazines. Google Patents.

-

(2015). (12) United States Patent. Google APIs. Available at: [Link]

- (n.d.). US8282913B2 - Ion binding polymers and uses thereof. Google Patents.

-

(2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available at: [Link]

-

(2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES. Available at: [Link]

-

(n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

-

(n.d.). 3-(4-acetylpiperazin-1-yl)propanoic acid. PubChemLite. Available at: [Link]

- (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.

-

(n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

- (n.d.). US20130116245A1 - Alkylated piperazine compounds. Google Patents.

-

(2005). Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides. MDPI. Available at: [Link]

-

(2025). (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. Available at: [Link]

-

(2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

-

(n.d.). A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. RSC Publishing. Available at: [Link]

-

(2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(4-Acetyl-piperazin-1-yl)-propionic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. PubChemLite - 3-(4-acetylpiperazin-1-yl)propanoic acid (C9H16N2O3) [pubchemlite.lcsb.uni.lu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. hepatochem.com [hepatochem.com]

- 12. researchgate.net [researchgate.net]

- 13. is.muni.cz [is.muni.cz]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 17. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pKa Values and Ionization States of 3-(4-acetylpiperazin-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is of paramount importance as it profoundly influences a drug's solubility, lipophilicity, permeability, and protein binding, which collectively determine its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the pKa values and corresponding ionization states of 3-(4-acetylpiperazin-1-yl)propanoic acid, a molecule possessing both an acidic carboxylic acid group and a basic tertiary amine within the piperazine ring. We will explore predictive methods, detail robust experimental protocols for pKa determination, and analyze the resulting pH-dependent speciation.

Introduction: The Critical Role of pKa in Drug Discovery

In modern drug discovery and development, a deep understanding of a compound's physicochemical properties is indispensable for designing effective and safe therapeutics.[4][5] The majority of drug candidates are weak acids or bases, meaning their charge state is highly dependent on the pH of their environment.[1] This is particularly crucial within the physiological pH range of the human body, which can vary from the acidic environment of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4) and blood plasma (pH ~7.4).

The ionization state of a drug molecule, governed by its pKa, directly impacts:

-

Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.[3]

-

Permeability: The neutral, more lipophilic form of a drug is typically better able to diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[1][3]

-

Target Binding: The charge of a molecule can be critical for its interaction with the target protein, for instance, through the formation of salt bridges.[2]

-

Pharmacokinetics (ADME): The interplay between solubility and permeability, governed by pKa, is a key determinant of a drug's overall ADME profile.[1][2]

The subject of this guide, 3-(4-acetylpiperazin-1-yl)propanoic acid, is a zwitterionic compound, containing both an acidic and a basic functional group. Understanding the distinct pKa values for each group is essential for predicting its behavior in biological systems.

Molecular Structure and Ionizable Centers

The first step in analyzing the ionization behavior of 3-(4-acetylpiperazin-1-yl)propanoic acid is to identify its ionizable functional groups.

Caption: Structure of 3-(4-acetylpiperazin-1-yl)propanoic acid with ionizable groups.

The molecule possesses two ionizable centers:

-

A Carboxylic Acid Group (-COOH): This is an acidic group that can donate a proton to form a carboxylate anion (-COO⁻).

-

A Tertiary Amine: The nitrogen atom in the piperazine ring that is not part of the amide linkage is a basic center. It can accept a proton to form a positively charged quaternary ammonium group. The other nitrogen is part of an amide and its basicity is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group.[6]

Therefore, this molecule can exist in several ionization states depending on the pH: a cationic form (protonated amine, neutral acid), a zwitterionic/neutral form (protonated amine, deprotonated acid), and an anionic form (neutral amine, deprotonated acid).

Theoretical Framework and pKa Prediction

The relationship between pH, pKa, and the ratio of the deprotonated form [A⁻] to the protonated form [HA] of a monoprotic acid is described by the Henderson-Hasselbalch equation :[7]

pH = pKa + log ([A⁻] / [HA])

When pH = pKa, the concentrations of the protonated and deprotonated forms are equal.[8][9]

For a molecule with multiple ionizable groups like 3-(4-acetylpiperazin-1-yl)propanoic acid, each group will have its own pKa value.

Predicted pKa Values

While experimental determination is the gold standard, in silico prediction methods are valuable for high-throughput screening in early drug discovery.[4][5] These predictions are based on the known pKa values of similar chemical structures.

-

Carboxylic Acid (pKa1): Propanoic acid has a pKa of approximately 4.87.[10][11][12] The presence of the electron-withdrawing piperazine ring might slightly alter this value, but it is expected to be in the range of 4.5 - 5.0 .

-

Tertiary Amine (pKa2): The pKa of piperazine's second protonation is around 5.35.[13][14] However, N-acetylation on one nitrogen significantly reduces the basicity of the other nitrogen.[6][15] The pKa for N-acetylpiperazine is reported to be around 7.9-8.5.[16][17] The alkyl substituent (the propanoic acid chain) will also influence this value. A recent study on piperazine-containing linkers showed that N-acetylation can lower the pKa of the other nitrogen to around 7.06.[6][18] Therefore, a predicted pKa for the tertiary amine is in the range of 7.0 - 8.0 .

| Functional Group | Predicted pKa Range | Basis for Prediction |

| Carboxylic Acid | 4.5 - 5.0 | Based on propanoic acid (pKa ≈ 4.87)[10][11][12] |

| Tertiary Amine | 7.0 - 8.0 | Based on N-acetylpiperazine derivatives[6][16][17] |

Experimental Determination of pKa

Accurate pKa values must be determined experimentally. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[4][19]

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a known concentration of acid or base (titrant) is incrementally added.[19][20][21] The pKa is determined from the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[20]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1-10 mM.[21] Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[20]

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement.[20][21]

-

Titration:

-

Place the calibrated pH electrode and a stirrer in the sample solution.

-

If titrating a zwitterionic compound, first titrate with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all groups are fully protonated.

-

Then, titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence points (where the slope is steepest) can be precisely located by plotting the first derivative of the curve (ΔpH/ΔV vs. volume).

-

The pKa values correspond to the pH at the half-equivalence points.[20] For a diprotic substance, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.

-

UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorbance spectra.[22][23][24] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

Detailed Protocol:

-

Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to determine the wavelengths of maximum absorbance difference between the ionized and neutral species.

-

Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values spanning the expected pKa ranges.[25]

-

Absorbance Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the pre-determined wavelength(s).[22]

-

Data Analysis:

-

Plot absorbance versus pH. The resulting data should form a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the ionizable group.[24]

-

Alternatively, the pKa can be calculated using the following equation for each pH point and averaging the results: pKa = pH + log [(A_I - A) / (A - A_N)] Where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_N is the absorbance of the neutral form.

-

Ionization States vs. pH

Using the experimentally determined pKa values (assuming pKa1 ≈ 4.8 for the acid and pKa2 ≈ 7.5 for the amine), we can map the distribution of the different ionic species of 3-(4-acetylpiperazin-1-yl)propanoic acid across a physiological pH range.

At any given pH, the molecule will exist as a mixture of three main species:

-

Cationic (H₂A⁺): Carboxylic acid is protonated (-COOH) and the tertiary amine is protonated (-NH⁺-).

-

Zwitterionic/Neutral (HA): Carboxylic acid is deprotonated (-COO⁻) and the tertiary amine is protonated (-NH⁺-).

-

Anionic (A⁻): Carboxylic acid is deprotonated (-COO⁻) and the tertiary amine is neutral (-N-).

Caption: Relationship between pH, pKa, and ionization states.

Analysis of Speciation:

-

In the Stomach (pH ~2): Since the pH is well below both pKa values, both the carboxylic acid and the tertiary amine will be protonated. The molecule will exist predominantly in its cationic (H₂A⁺) form.

-

In the Small Intestine (pH ~6.5): The pH is above pKa1 but below pKa2. Therefore, the carboxylic acid will be deprotonated (-COO⁻) and the amine will be protonated (-NH⁺-). The molecule will exist predominantly as a zwitterion (HA) .

-

In Blood Plasma (pH ~7.4): The pH is very close to pKa2. According to the Henderson-Hasselbalch equation, the ratio of the zwitterionic form (HA) to the anionic form (A⁻) will be close to 1:1. Specifically, at pH 7.4, the molecule will be a mixture of approximately 56% zwitterion and 44% anion .

-

At High pH (pH > 9): The pH is well above both pKa values, so both groups will be deprotonated. The molecule will exist predominantly in its anionic (A⁻) form.

Conclusion and Implications

This guide has detailed the theoretical basis and practical methodologies for determining the pKa values and ionization states of 3-(4-acetylpiperazin-1-yl)propanoic acid. Based on the analysis of its functional groups, the molecule is predicted to have two pKa values: one around 4.8 for the carboxylic acid and another around 7.5 for the tertiary amine.

This profile indicates that the molecule's net charge and, consequently, its physicochemical properties, will be highly sensitive to changes in pH around the physiological range. It will be predominantly cationic in the stomach, zwitterionic in the upper small intestine, and exist as a dynamic equilibrium between zwitterionic and anionic forms in the bloodstream. This information is critical for drug development professionals to build predictive models for the compound's absorption, distribution, and potential for formulation as a salt, ultimately guiding the rational design of more effective drug candidates.[3][21]

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Vedantu. Propanoic Acid: Structure, Properties & Uses Explained. Available from: [Link]

-

PubChem. Propionic Acid | CH3CH2COOH | CID 1032. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

Fiveable. Propanoic Acid Definition - Organic Chemistry Key Term. Available from: [Link]

-

ResearchGate. The final UV-Vis method for the pKa determination. Available from: [Link]

-

De Blij, V., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Tripod. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Manallack, D. T., et al. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available from: [Link]

-

Brainly. The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Consider an equilibrium mixture... Available from: [Link]

-

ResearchGate. Experimental Determination of pKaValues by Use of NMR Chemical Shifts, Revisited. Available from: [Link]

-

Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Available from: [Link]

-

Pion. What is pKa and how is it used in drug development? (2023). Available from: [Link]

-

Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2018). Available from: [Link]

-

University of Delaware. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). Available from: [Link]

-

Pharmapproach. pka / Dissociation constants. Available from: [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). Available from: [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

-

RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). Available from: [Link]

-

DigitalCommons@UNO. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Available from: [Link]

-

ResearchGate. pK a values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

-

ACS Publications. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. (2024). Available from: [Link]

-

Pearson. Zwitterion Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

-

Chemistry LibreTexts. 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (2024). Available from: [Link]

-

Taylor & Francis. Piperazines – Knowledge and References. (2023). Available from: [Link]

-

Save My Exams. Henderson Hasselbalch Equation - AP Chemistry Study Guide. (2025). Available from: [Link]

-

YouTube. Zwitterion and Amino Acid Charge Given pH and pKa. (2016). Available from: [Link]

-

YouTube. Henderson Hasselbalch MCAT Trick for Buffer pH Without a Calculator. (2015). Available from: [Link]

-

ResearchGate. pK a values of common substituted piperazines. Available from: [Link]

-

PubChem. 1-Acetylpiperazine | C6H12N2O | CID 83795. Available from: [Link]

-

PubChemLite. 3-(4-acetylpiperazin-1-yl)propanoic acid (C9H16N2O3). Available from: [Link]

-

PubChem. 3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2 | CID 1395380. Available from: [Link]

-

PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644. Available from: [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. ijirss.com [ijirss.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. savemyexams.com [savemyexams.com]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Propanoic Acid: Structure, Properties & Uses Explained [vedantu.com]

- 11. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. uregina.ca [uregina.ca]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. guidechem.com [guidechem.com]

- 17. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 23. researchgate.net [researchgate.net]

- 24. ishigirl.tripod.com [ishigirl.tripod.com]

- 25. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

Acetylpiperazin-Based Linkers: Structural Logic and Synthetic Protocols in Targeted Protein Degradation

Executive Summary & Core Directive

This technical guide analyzes the acetylpiperazin-based linker , a critical structural motif in modern medicinal chemistry, particularly within Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike passive polyethylene glycol (PEG) or alkyl spacers, acetylpiperazinyl moieties act as functional linkers . They actively modulate physicochemical properties (solubility, pKa), restrict conformational entropy, and define precise exit vectors for ternary complex formation.

This document moves beyond general descriptions, providing researchers with the causal logic for selecting this linker class, detailed synthetic protocols for its generation, and quantitative comparisons of its performance against legacy linker systems.

Structural Evolution & Physicochemical Rationale

The Shift from Passive to Functional Linkers

Early heterobifunctional degraders relied heavily on PEG and linear alkyl chains. While synthetically accessible, these "passive" linkers introduced significant liabilities:

-

Entropic Penalty: High rotational freedom requires significant energy loss to freeze the molecule into a bioactive ternary complex.

-

Metabolic Liability: Linear alkyl chains are susceptible to rapid oxidative metabolism (Cytochrome P450).

-

Permeability Paradox: Long PEG chains improve solubility but drastically increase Topological Polar Surface Area (TPSA), reducing membrane permeability.

The acetylpiperazine motif emerged as a solution. The piperazine ring introduces rigidity (locking the conformation), while the acetyl group (amide bond) modulates the basicity of the nitrogen, preventing non-specific protein binding and lysosomal trapping.

Comparative Physicochemical Profile

The following table contrasts acetylpiperazin-based linkers with standard alternatives.

| Feature | Linear Alkyl | Polyethylene Glycol (PEG) | Acetylpiperazine |

| Conformational Freedom | High (Floppy) | High (Floppy) | Semi-Rigid (Chair conformation) |

| Aqueous Solubility | Poor | Excellent | Good (pH dependent) |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Amide/Ring stability) |

| pKa (Basicity) | Neutral | Neutral | Tunable (6.0–8.0) |

| Entropic Cost | High | High | Low (Pre-organized) |

| Synthetic Utility | Simple | Simple | Versatile (Orthogonal protection) |

Logic Flow: Linker Selection Strategy

The decision to employ an acetylpiperazin-based linker follows a specific medicinal chemistry logic, visualized below.

Figure 1: Decision tree for linker selection. The acetylpiperazine motif is selected when a balance of solubility, rigidity, and metabolic stability is required.

Synthetic Methodologies & Protocols

The synthesis of acetylpiperazin-based linkers typically involves desymmetrizing piperazine. The "acetyl" component often arises from attaching the linker to a carboxylic acid warhead (forming an amide) or starting with 1-acetylpiperazine.[1]

Protocol A: Synthesis of 1-Acetylpiperazine Core

This protocol describes the mono-acetylation of piperazine, a crucial intermediate.

Reagents: Piperazine (anhydrous), Acetic Anhydride, Dichloromethane (DCM), Triethylamine (TEA).

Step-by-Step Methodology:

-

Dissolution: Dissolve anhydrous piperazine (10.0 g, 116 mmol, 1.0 eq) in DCM (100 mL). Ensure the flask is under an inert atmosphere (

).-

Why: Anhydrous conditions prevent hydrolysis of the anhydride. DCM is a standard non-protic solvent.

-

-

Controlled Addition: Cool the solution to 0°C. Add Acetic Anhydride (3.9 g, 38 mmol, 0.33 eq) dropwise over 30 minutes.

-

Critical Step: Using a stoichiometric deficit of acetic anhydride (0.33 eq relative to piperazine) is essential to favor mono-acetylation over di-acetylation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Workup (Purification by Extraction):

-

Add water (50 mL) to the reaction mixture.

-

Extract the organic layer. Note: The di-acetylated byproduct is highly soluble in DCM, while unreacted piperazine stays in the aqueous phase.

-

The mono-acetylated product distributes; however, a selective extraction at controlled pH is preferred. Adjust aqueous layer to pH > 12 and extract repeatedly with Chloroform/Isopropanol (3:1).

-

-

Drying: Dry combined organic layers over

, filter, and concentrate in vacuo. -

Validation: Verify via

NMR. Characteristic peak: Singlet at ~2.0 ppm (Acetyl

Protocol B: Linker Assembly (N-Alkylation & Amide Coupling)

This workflow connects the acetylpiperazine core to a Cereblon ligand (e.g., Thalidomide derivative) and a Target Protein ligand.

Scenario: Attaching 1-acetylpiperazine to an alkyl-halide functionalized Warhead, followed by deacetylation (if needed) or direct coupling.

Step-by-Step Methodology:

-

N-Alkylation (The "Spacer" Extension):

-

Mix 1-acetylpiperazine (1.2 eq) with the Alkyl-Bromide functionalized Warhead (1.0 eq) in Acetonitrile (

). -

Add

(3.0 eq) as a base to scavenge HBr. -

Heat to 60°C for 4-12 hours.

-

Why: This attaches the warhead to the secondary amine of the piperazine.

-

-

Deacetylation (Optional - if "Acetyl" was a protecting group):

-

If the acetyl group was temporary, reflux in 6N HCl for 2 hours to liberate the secondary amine for a second coupling.

-

Note: In "Acetylpiperazin-based" linkers, the acetyl group often remains as part of an amide linkage to the E3 ligase ligand.

-

-

Amide Coupling to E3 Ligand (The "Acetyl" Bond Formation):

-

Reagents: Carboxylic Acid-functionalized E3 Ligand (e.g., Pomalidomide-COOH), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

-

Procedure: Activate the acid with HATU/DIPEA for 15 mins. Add the Piperazine-Warhead amine. Stir at RT for 16h.

-

Why: HATU is chosen for rapid kinetics and low racemization risk. The resulting bond is the "Acetyl" (acyl) connection to the piperazine.

-

Synthetic Pathway Diagram

Figure 2: Synthetic route for generating and utilizing acetylpiperazine intermediates.

Case Studies & Applications

The "Sweet Spot" for Cereblon Recruitment

Research indicates that acetylpiperazin-based linkers are particularly effective when recruiting the E3 ligase Cereblon (CRBN) .

-

Mechanism: CRBN ligands (Thalidomide, Pomalidomide) are often functionalized at the C4 or C5 position of the phthalimide ring.

-

Application: An acetylpiperazine linker attached here provides a rigid exit vector that projects the warhead away from the E3 ligase surface, minimizing steric clash while maintaining a defined distance (approx. 8–12 Å).

-

Example: In the development of Androgen Receptor (AR) degraders (e.g., ARD series), replacing flexible alkyl chains with piperazine-containing linkers significantly improved oral bioavailability and potency by reducing the number of rotatable bonds.

Impact on Permeability (The "Rule of 5" Balance)

Acetylpiperazines help PROTACs—which often violate Lipinski's Rule of 5—remain "drug-like."

-

pKa Modulation: A free piperazine nitrogen has a pKa ~9.8 (highly charged at physiological pH). Acetylation (amide formation) removes this charge.

-

Strategy: By leaving one nitrogen as a tertiary amine (alkylated) and the other acetylated (amide), the linker retains one ionizable center (pKa ~7–8). This allows for lysosomal escape (proton sponge effect) without permanently trapping the molecule in membranes.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2][3][4][5] [Link]

-

Desantis, J., et al. (2022).[6] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.[6] [Link]

-

Pittelkow, T., & Christensen, J. B. (2005). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[2][3][4][5][7][8][9][10] 1. Molecular frameworks. Journal of Medicinal Chemistry. [Link]

-

An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]